Cas no 1804585-52-1 (6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid)

6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid
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- インチ: 1S/C8H8F3N3O3/c9-8(10,11)17-6-5(7(15)16)3(2-12)1-4(13)14-6/h1H,2,12H2,(H2,13,14)(H,15,16)
- InChIKey: MOKQQEFZPRJXEB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)O)=C(C=C(N)N=1)CN)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): -1.9
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022003279-1g |
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid |
1804585-52-1 | 97% | 1g |
$1,696.80 | 2022-04-02 | |
Alichem | A022003279-500mg |
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid |
1804585-52-1 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報
Introduction to 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1804585-52-1)
6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid, identified by its CAS number 1804585-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, including its amino, aminomethyl, trifluoromethoxy, and carboxylic acid functional groups, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The presence of multiple reactive sites in 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid allows for extensive chemical modifications, enabling researchers to design derivatives with tailored biological activities. This flexibility has made it a popular intermediate in the synthesis of novel therapeutic agents targeting various diseases. In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives, particularly those incorporating fluorine atoms, due to their ability to enhance metabolic stability and binding affinity.
Recent studies have highlighted the potential of 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid as a key building block in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. Specifically, researchers have investigated its derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair and are implicated in tumor cell survival. The trifluoromethoxy group in the molecule is particularly noteworthy, as it has been shown to improve the binding affinity of small molecules to their target enzymes by modulating hydrophobic interactions and electronic properties.
Moreover, the aminomethyl substituent provides a site for further functionalization, allowing for the attachment of additional pharmacophores or bioisosteric groups to optimize drug-like properties such as solubility, bioavailability, and cell permeability. This adaptability has made 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid a versatile tool in medicinal chemistry, enabling the rapid design and synthesis of novel compounds with potential therapeutic applications.
In addition to its role in oncology research, this compound has also been explored in the development of antimicrobial agents. The unique structural motif of 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid has been shown to disrupt bacterial cell wall synthesis and inhibit key enzymes essential for bacterial growth. Preliminary studies have demonstrated promising activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.
The synthesis of 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the pyridine ring followed by functional group transformations such as methylation and carboxylation. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid derivatives and their target proteins. These studies have provided insights into key binding residues and interaction patterns, guiding the rational design of more potent and selective inhibitors. The integration of experimental data with computational predictions has become an indispensable approach in modern drug discovery pipelines.
The pharmacokinetic properties of compounds derived from 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid are also under active investigation. Researchers are focusing on optimizing metabolic stability by leveraging fluorine substitution effects while maintaining favorable pharmacokinetic profiles. This balance is crucial for developing drugs that exhibit both efficacy and safety in clinical settings.
In conclusion, 6-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1804585-52-1) represents a promising scaffold for the development of next-generation therapeutics. Its unique structural features and biological potential make it an attractive candidate for further exploration in various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in advancing pharmaceutical innovation.
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